

The Discovery and Development of Vimirogant (AGN-242428): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimirogant (AGN-242428), formerly known as VTP-43742, is a potent and selective, orally active small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORyt). RORyt is a nuclear receptor transcription factor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Given the central role of the Th17 pathway in the pathophysiology of numerous autoimmune and inflammatory diseases, Vimirogant was investigated as a potential therapeutic agent for conditions such as psoriasis and dry eye disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Vimirogant, including available preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting the Th17 Pathway

The discovery of the Th17 lineage of T helper cells revolutionized the understanding of autoimmune disease pathogenesis. These cells are characterized by their production of IL-17A, IL-17F, IL-21, and IL-22, cytokines that drive inflammation and tissue damage in a variety of autoimmune conditions. The differentiation and function of Th17 cells are critically dependent on the transcription factor RORyt.[1][2] Consequently, inhibiting RORyt has emerged as a promising therapeutic strategy to modulate the Th17 pathway and treat autoimmune diseases.



Vimirogant was developed as a first-in-class RORyt inhibitor with the aim of providing a novel oral treatment for autoimmune disorders.[3]

Discovery and Medicinal Chemistry

Vimirogant was originated by Vitae Pharmaceuticals and subsequently developed by Allergan and AbbVie following a series of company acquisitions.[3] The medicinal chemistry effort focused on identifying potent and selective RORyt inhibitors with favorable pharmacokinetic properties for oral administration.

While a detailed step-by-step synthesis of **Vimirogant** is not publicly available, patent information reveals its core structure to be a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[4] The structure-activity relationship (SAR) studies for this class of compounds aimed to optimize potency, selectivity against other ROR isoforms (RORα and RORβ), and metabolic stability.

Chemical Structure of Vimirogant (AGN-242428)

- IUPAC Name: (S)-N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-7-isopropyl-6-(((1r,4S)-4-(trifluoromethyl)cyclohexyl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxamide
- Molecular Formula: C27H35F3N4O3S
- Molecular Weight: 552.66 g/mol

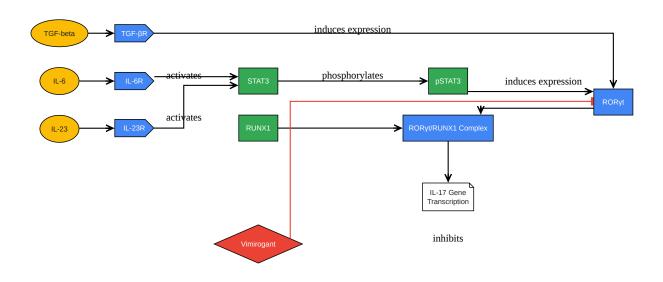
Mechanism of Action: Inhibition of RORyt Signaling

Vimirogant functions as an inverse agonist of RORyt, meaning it binds to the receptor and reduces its basal transcriptional activity. By inhibiting RORyt, **Vimirogant** effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and curtails the production of pro-inflammatory cytokines.

RORyt Signaling Pathway

The signaling cascade leading to Th17 differentiation and activation is complex and involves multiple cytokines and transcription factors. The following diagram illustrates the key steps in this pathway and the point of intervention for **Vimirogant**.





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RORyt Signaling Pathway and Vimirogant's Point of Intervention.

Preclinical Development

Vimirogant demonstrated potent and selective inhibition of RORyt in preclinical studies.

In Vitro Activity

Parameter	Value	Reference
Ki (RORyt)	<100 nM	[5]
Selectivity	>1000-fold vs ROR α and ROR β	

In Vivo Efficacy in Autoimmune Models

Foundational & Exploratory





Vimirogant showed favorable results in animal models of autoimmune diseases, including a model for multiple sclerosis.[6]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a widely used preclinical model for multiple sclerosis to evaluate the efficacy of potential therapeutics. While a specific protocol for a **Vimirogant** EAE study is not publicly available, a representative protocol for testing a RORyt inhibitor is as follows:

Induction of EAE:

- Female C57BL/6 mice, 8-12 weeks old, are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.

Treatment:

- Mice are randomly assigned to treatment groups: vehicle control and Vimirogant (at various doses).
- Oral administration of Vimirogant or vehicle commences on a specified day postimmunization (e.g., day 3 or at the onset of clinical signs) and continues daily for a defined period.

Clinical Assessment:

- Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis



- 4: Hind and forelimb paralysis
- 5: Moribund state
- · Histopathology and Immune Analysis:
 - At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
 - Splenocytes and lymph node cells can be isolated and re-stimulated with MOG peptide to measure cytokine production (e.g., IL-17) by ELISA or flow cytometry.

Clinical Development

Vimirogant entered clinical trials for both plaque psoriasis and dry eye disease.

Plaque Psoriasis

A Phase 2a clinical trial of **Vimirogant** in patients with psoriasis showed a clear signal of efficacy over a four-week period.[2][7] However, the development for this indication was discontinued due to observations of reversible liver transaminase elevations in some patients at higher doses.[2][7]

Clinical Trial Design: Phase 2a in Psoriasis (NCT02555709 - representative)

- Study Design: Randomized, double-blind, placebo-controlled.
- Population: Patients with moderate to severe plaque psoriasis.
- Intervention: Oral Vimirogant at different doses versus placebo.
- Primary Outcome: Improvement in Psoriasis Area and Severity Index (PASI) score.
- Status: Terminated.

Dry Eye Disease

A Phase 1/2 clinical trial (NCT04030962) was conducted to evaluate the safety, tolerability, pharmacokinetics, and exploratory efficacy of a topical formulation of **Vimirogant** (AGN-



242428) in participants with dry eye disease.[3][8] This study has been completed.[3]

Clinical Trial Design: Phase 1/2 in Dry Eye Disease (NCT04030962)

- Study Design: A multicenter, vehicle-controlled, double-masked, randomized study.
- Population: Participants with dry eye disease.
- Intervention: AGN-242428 ophthalmic solution at low and high doses, vehicle, and an active comparator (Lifitegrast).[9][10]
- Primary Outcome Measures:
 - Incidence of treatment-emergent adverse events.
 - Pharmacokinetic parameters in plasma and tears.
- Secondary Outcome Measures (Exploratory Efficacy):
 - Change from baseline in corneal fluorescein staining score.
 - Change from baseline in eye dryness score.
 - Schirmer's test score.
 - Tear film breakup time.
- Status: Completed.

Quantitative Clinical Trial Results

Detailed quantitative efficacy and safety data from the completed NCT04030962 study have not been made publicly available in peer-reviewed publications or press releases to date.

Summary and Future Directions

Vimirogant (AGN-242428) represents a pioneering effort in the development of oral RORyt inhibitors for autoimmune diseases. Its mechanism of action, targeting the master regulator of the Th17 pathway, holds significant therapeutic promise. While the development of oral





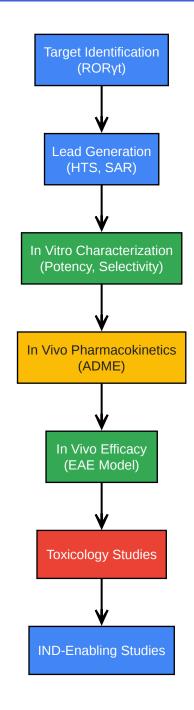


Vimirogant for psoriasis was halted due to safety concerns, the investigation of a topical formulation for dry eye disease has been completed through Phase 1/2 clinical trials.

The future of **Vimirogant** and other RORyt inhibitors will depend on navigating the therapeutic window to achieve efficacy while minimizing potential side effects. The development of tissue-specific or topically applied formulations, as seen with the dry eye program, may be a key strategy to mitigate systemic toxicities. Further research into the nuances of RORyt biology and the development of next-generation inhibitors with improved safety profiles will be crucial for the successful clinical translation of this therapeutic approach.

Experimental Workflows Drug Discovery and Preclinical Evaluation Workflow



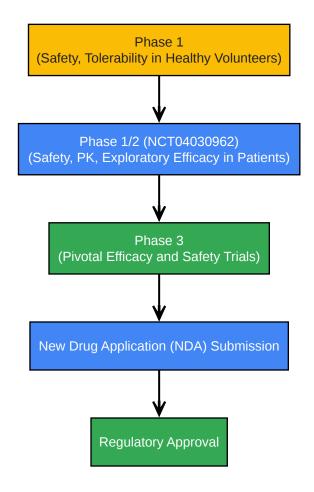


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A generalized workflow for the discovery and preclinical development of a RORyt inhibitor.

Clinical Development Workflow for Dry Eye Disease





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A typical clinical development pathway for a new dry eye disease therapeutic.

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